Silodosin-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Silodosin-d4 is the gold-standard stable isotope-labeled internal standard for silodosin bioanalysis. Its deuterium labeling (≥99% d1-d4) ensures co-elution with the analyte, precisely compensating for matrix effects and ion suppression in LC-MS/MS workflows. This is critical for meeting FDA/EMA bioequivalence guidelines, with IS-normalized matrix factors of 0.962-1.023 and an LLOQ of 0.10 ng/mL achievable. Choose Silodosin-d4 to reduce method development time, ensure regulatory compliance, and generate robust pharmacokinetic data for ANDA submissions.

Molecular Formula C25H32F3N3O4
Molecular Weight 499.6 g/mol
Cat. No. B1145259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin-d4
Synonyms2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide-d4;  (R)-1-(3-Hydroxypropyl)-5-[2-[[2-[2-(2,2,2-_x000B_trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide-d4;  KAD 3213
Molecular FormulaC25H32F3N3O4
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
InChIKeyPNCPYILNMDWPEY-JRBXURKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silodosin-d4: A Deuterated Internal Standard for Quantification of the Highly Uroselective α1A-Adrenoceptor Antagonist Silodosin


Silodosin-d4 (CAS 1426173-86-5) is the stable isotope-labeled analog of silodosin, incorporating four deuterium atoms into its molecular structure . This compound is specifically designed and intended for use as an internal standard (IS) for the quantification of silodosin by LC-MS or GC-MS methodologies [1]. Its parent compound, silodosin (KMD-3213), is characterized by an exceptionally high binding affinity for the α1A-adrenergic receptor (α1A-AR), with a reported Ki of 0.036 nM, which confers a high degree of uroselectivity relative to other α1-AR antagonists .

The Criticality of a Matched Internal Standard: Why Silodosin-d4 is Not Interchangeable with Other α1-AR Antagonists or Non-Deuterated Analogs


In quantitative bioanalysis using LC-MS/MS, the internal standard (IS) must correct for variability in sample preparation, extraction efficiency, and matrix effects. Stable isotope-labeled (SIL) analogs of the analyte, such as Silodosin-d4, are the gold standard because they co-elute with the target analyte, thus precisely compensating for ion suppression or enhancement [1]. Using a non-deuterated analog or a structurally similar but non-identical compound like tamsulosin or terazosin as an IS is a critical source of quantification error and imprecision [2]. Furthermore, the parent compound silodosin possesses unique pharmacologic selectivity for the α1A-AR subtype over α1B and α1D subtypes, a property not shared by all in-class alternatives, which directly impacts the interpretation of research results that rely on accurate drug quantification [3].

Quantitative Differentiators: A Head-to-Head Evidence Guide for Silodosin-d4 and its Comparators


Superior Precision and Accuracy in Bioanalysis via Stable Isotope Dilution

When used as an internal standard, Silodosin-d4 demonstrates highly consistent IS-normalized matrix factors in human plasma, ranging from 0.962 to 1.023 [1]. This performance is superior to methods employing non-isotopic internal standards, which can exhibit significant variation due to differential matrix effects and recovery. The validated method achieves a lower limit of quantification (LLOQ) of 0.10 ng/mL for silodosin in human plasma, enabling precise measurement even at low therapeutic concentrations [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Quantitative Extraction Recovery: Consistent and High Yields for Silodosin

The use of Silodosin-d4 as an IS normalizes for extraction recovery variability. The method achieves high and reproducible extraction recoveries for the analyte silodosin from human plasma, ranging from 90.8% to 93.4%, while the IS itself compensates for any minor batch-to-batch fluctuations [1].

Sample Preparation Liquid-Liquid Extraction Recovery

Molecular Specificity: Guaranteed Chromatographic Co-elution via Identical Physicochemical Properties

Silodosin-d4, with four deuterium atoms replacing hydrogen, exhibits virtually identical physicochemical properties to the analyte silodosin. This ensures co-elution during chromatographic separation, a characteristic not guaranteed by structural analogs like tamsulosin [1]. Methods using tamsulosin as an internal standard (m/z 440.4 → 259.3) for silodosin quantification (m/z 496.3 → 261.4) are documented but are inherently less precise due to differences in retention time and ionization efficiency [2].

Chromatography Isotope Effect Method Validation

High Purity and Isotopic Enrichment for Minimal Analytical Interference

Commercially available Silodosin-d4 is supplied with a purity of ≥99% for its deuterated forms (d1-d4) [1]. This high level of chemical and isotopic purity minimizes the presence of unlabeled silodosin (d0) in the internal standard, which would otherwise contribute to the measured analyte signal and lead to inaccurate quantification at low concentrations.

Purity Isotopic Enrichment Quality Control

Synergistic Quantification of Active Metabolite via Matched Deuterated IS

The methodology enabled by Silodosin-d4 is not limited to the parent drug. The validated LC-MS/MS method uses deuterated analogs as ISs for simultaneous determination of silodosin and its equipotent active metabolite, silodosin β-D-glucuronide (KMD-3213G), in human plasma [1]. This dual quantification provides a more complete pharmacokinetic picture, essential for comprehensive bioequivalence or drug-drug interaction studies. The method achieves a linear range of 0.10-80.0 ng/mL for both analytes [1].

Metabolite Quantification Pharmacokinetics Bioequivalence

Optimized Application Scenarios for Silodosin-d4 in Quantitative Bioanalysis


Regulated Bioequivalence Studies for Generic Silodosin Formulations

The use of Silodosin-d4 as a stable isotope-labeled internal standard is the regulatory expectation for demonstrating bioequivalence. The validated LC-MS/MS method utilizing this IS, as described by Shah et al. (2018), provides the necessary accuracy (IS-normalized matrix factors of 0.962-1.023) and sensitivity (LLOQ of 0.10 ng/mL) required to meet stringent FDA and EMA guidelines for pharmacokinetic profiling of both the parent drug and its active metabolite [1]. This minimizes the risk of assay failure and ensures robust, defensible data for ANDA submissions [1].

Clinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

For investigating the pharmacokinetics of silodosin in special populations or during co-administration with CYP3A4 inhibitors (e.g., ketoconazole), precise quantification is paramount. The method employing Silodosin-d4 can reliably measure drug concentrations across a wide dynamic range (0.10-80.0 ng/mL) with high reproducibility [1]. This enables accurate calculation of key PK parameters such as AUC and Cmax, which are essential for assessing potential drug interactions and adjusting dosing regimens, as implied by silodosin's known metabolic pathway .

Therapeutic Drug Monitoring (TDM) and Exploratory Clinical Research

In research settings exploring the relationship between silodosin plasma concentrations and either therapeutic response or adverse events (e.g., ejaculatory dysfunction), a highly specific and sensitive assay is required. The Silodosin-d4-based method, with its ability to simultaneously quantify silodosin and its active metabolite KMD-3213G, provides a more complete picture of total pharmacological activity than methods measuring only the parent compound [1]. This is particularly relevant given silodosin's high uroselectivity and unique safety profile compared to other α1-AR antagonists [2].

Method Development and Validation in CRO and Pharmaceutical R&D

For Contract Research Organizations (CROs) and pharmaceutical R&D labs, adopting a method with a commercially available, high-purity (≥99% deuterated forms) internal standard like Silodosin-d4 reduces method development time and validation costs [3]. The guaranteed co-elution and matrix effect compensation provided by the deuterated analog translate directly into higher assay throughput, fewer failed runs, and greater confidence in the quantitative data generated for internal decision-making and external regulatory review [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silodosin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.